molecular formula C8H5BrN2O B1289442 6-bromoquinazolin-2(1H)-one CAS No. 79885-37-3

6-bromoquinazolin-2(1H)-one

Cat. No.: B1289442
CAS No.: 79885-37-3
M. Wt: 225.04 g/mol
InChI Key: HNUYWQSBQPNNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 6-Bromoquinazolin-2(1H)-one (CAS: 79885-37-3) is a brominated heterocyclic compound with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.04 g/mol . It features a quinazolinone core, a bicyclic structure containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 2 and a bromine substituent at position 6 (Figure 1).

Preparation Methods

Synthesis Methods

Method 1: Bromination of Quinoxalin-2(1H)-one

One of the common methods for synthesizing 6-bromoquinazolin-2(1H)-one involves the bromination of quinoxalin-2(1H)-one using bromine as the brominating agent in the presence of silver sulfate and sulfuric acid.

Procedure:

Yield: Approximately 40% to 86% depending on specific conditions used.

Reaction Scheme:

  • Dissolve quinoxalin-2(1H)-one in sulfuric acid.
  • Add silver sulfate and bromine dropwise.
  • Stir the mixture for a specified duration.
  • Quench the reaction with water and isolate the product by filtration.

Method 2: Phosphorylation Followed by Cyclization

This method employs phosphorus oxychloride and N,N-dimethylformamide (DMF) to facilitate the cyclization process.

Procedure:

Yield: Up to 51%.

Reaction Scheme:

  • Dissolve the starting material in phosphorus oxychloride.
  • Add DMF and heat under reflux.
  • Cool and neutralize the reaction mixture to precipitate the product.

Method 3: Suzuki-Miyaura Cross-Coupling

Another approach involves utilizing palladium-catalyzed cross-coupling reactions with arylboronic acids.

Procedure:

Yield: Variable based on substituents on arylboronic acids.

Reaction Scheme:

  • Combine arylboronic acid with a suitable base.
  • Add palladium catalyst and heat under reflux.
  • Isolate and purify the desired product.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for synthesizing this compound, highlighting yields, conditions, and key reagents involved.

Method Starting Material Reagents Conditions Yield (%)
Method 1 Quinoxalin-2(1H)-one Bromine, Silver sulfate, Sulfuric acid Room temperature 40 - 86
Method 2 6-Bromoquinoxalin-2(1H)-one Phosphorus oxychloride, DMF 120°C for 1.5h Up to 51
Method 3 Arylboronic acids PdCl₂(PPh₃)₂ Ethanol under reflux Variable

Chemical Reactions Analysis

Types of Reactions

6-Bromoquinazolin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of 6-substituted quinazolin-2(1H)-one derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

6-Bromoquinazolin-2(1H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

    Chemical Biology: It is employed as a probe to investigate biological processes and molecular interactions.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-bromoquinazolin-2(1H)-one depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors involved in disease pathways. The bromine atom at the 6th position enhances its binding affinity and selectivity towards target proteins. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Key Properties :

  • Density : 1.82 g/cm³ .
  • Synthetic Relevance : Used as a precursor in medicinal chemistry for developing kinase inhibitors and anticancer agents due to its ability to modulate biological targets .

Comparison with Structural Analogs

Substitution Pattern and Electronic Effects

(a) 6,8-Dibromo-2-methylquinazolin-4(3H)-one (RS 16)

  • Structure : Dibrominated at positions 6 and 8, with a methyl group at position 2 and a ketone at position 4 .
  • This compound is explored for antimicrobial applications .

(b) 6-Bromoquinoxalin-2(1H)-one

  • Structure: Quinoxaline core (nitrogens at positions 1 and 2) with a bromine at position 6 and a ketone at position 2 .
  • Impact: The adjacent nitrogen atoms in quinoxaline alter electronic distribution, making this compound more polarizable than quinazolinone derivatives. Applications include radiopharmaceuticals and metallo-organic synthesis .

Functional Group Variations

(a) 6-Bromo-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one

  • Structure : Replaces the ketone (O) at position 2 with a thioxo (S) group and introduces a p-tolyl substituent at position 3 .
  • Impact : The thioxo group increases lipophilicity and may enhance binding to sulfur-rich biological targets. The dihydro structure reduces aromaticity, affecting stability and reactivity .

(b) MHY2251 [2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one]

  • Structure: Dihydroquinazolinone core with a benzodioxole substituent .
  • Impact : The dihydro modification increases conformational flexibility, improving binding to enzymes like SIRT1. The benzodioxole group enhances π-π stacking interactions in biological systems .

Positional Isomerism in Brominated Quinazolinones

(a) 6-Bromoquinazolin-4(1H)-one

  • Structure : Bromine at position 6, ketone at position 4 instead of 2 .
  • Impact : The ketone shift alters hydrogen-bonding capacity, making this isomer more suitable for targeting ATP-binding pockets in kinases .

(b) 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one

  • Structure: Pyridinone core with bromine, chlorine, and methyl substituents .
  • Impact: Despite being a monocyclic analog, its bromine and chlorine substituents mimic steric and electronic effects of 6-bromoquinazolin-2(1H)-one, useful in cross-coupling reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference ID
This compound Quinazolinone Br (C6), O (C2) 225.04 Kinase inhibitors
6,8-Dibromo-2-methylquinazolin-4(3H)-one Quinazolinone Br (C6, C8), CH₃ (C2) 317.95* Antimicrobial agents
6-Bromoquinoxalin-2(1H)-one Quinoxaline Br (C6), O (C2) 225.04 Radiopharmaceuticals
6-Bromo-2-thioxo-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one Dihydroquinazolinone Br (C6), S (C2), p-tolyl (C3) 357.24* Enzyme inhibitors

*Calculated based on molecular formula.

Biological Activity

6-Bromoquinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazoline family, which is recognized for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A significant evaluation was conducted on various derivatives against several cancer cell lines, including human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cells. The results indicated that certain derivatives exhibited promising cytotoxic effects.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 (μM)
6-Bromo-2-styrylTK-1018.5
UACC-6222.99
MCF-737.18
6-Fluoro-2-styrylTK-1025.0
UACC-6219.70
MCF-729.26

The IC50 values represent the concentration needed to inhibit cell growth by 50%. The presence of the bromine atom significantly enhances the cytotoxicity compared to other substitutions at the same position .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains and fungi. The compound demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

The biological activities of quinazoline derivatives, including this compound, are often attributed to their ability to interact with specific biological targets. Molecular docking studies have identified potential binding sites within enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for DNA synthesis and cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of quinazoline compounds, focusing on their structure-activity relationships (SAR). The study found that modifications at the 2-position significantly influenced both anticancer and antimicrobial activities. For example, compounds with a styryl group at position 2 exhibited enhanced activity compared to those without this substitution .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromoquinazolin-2(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, a two-step procedure starts with bromination of a quinazolinone precursor followed by cyclization. Key factors include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade heat-sensitive intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF or toluene is used for Grignard reactions .
  • Catalysts : Pd(PPh₃)₄ facilitates Suzuki-Miyaura cross-coupling for functionalization .
    Example Protocol :
  • Dissolve 2-amino-N-benzyl-5-bromobenzamide (1.0 mmol) in DMSO, add benzaldehyde (1.5 mmol), and stir at 100°C under microwave irradiation (1 h). Purify via flash chromatography (20–30% ethyl acetate in hexane) to achieve ~81% yield .

Table 1 : Comparison of Synthesis Methods

MethodConditionsYieldPurityReference
Conventional Heating24 h, 80°C, DMF78%>98%
Microwave-Assisted1 h, 100°C, DMSO81%>98%

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • IR Spectroscopy : Identify C=O stretches (~1680 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.5 ppm; bromine-induced deshielding shifts adjacent protons upfield .
  • Elemental Analysis : Confirm molecular formula (e.g., C₈H₅BrN₂O) with <0.3% deviation .
  • X-ray Crystallography : Resolve tautomerism (e.g., lactam-lactim forms) and hydrogen-bonding networks .

Q. How can researchers safely handle this compound given its hazardous properties?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood (H335: respiratory irritation) .
  • Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental release .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Modeling : Optimize geometry at the B3LYP/6-31G* level to calculate electron density maps, identifying nucleophilic/electrophilic sites.
  • Transition State Analysis : Simulate Pd-catalyzed coupling steps (e.g., Suzuki reactions) to predict regioselectivity .
  • Example : Frontier Molecular Orbital (FMO) analysis reveals LUMO localization at C6-Br, favoring oxidative addition with Pd(0) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Validate purity via HPLC (>98%) and confirm structures with 2D NMR (HSQC, HMBC) .
  • Standardized Assays : Use identical cell lines (e.g., HeLa) and incubation times to minimize variability .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO cytotoxicity at >0.1%) .

Q. How do microwave-assisted synthesis and traditional heating compare in optimizing this compound derivatives?

  • Methodological Answer :

  • Microwave Advantages : Reduced reaction time (1 h vs. 24 h) and higher yields (81% vs. 78%) due to uniform heating .
  • Parameter Optimization : Adjust microwave power (150–300 W) and solvent dielectric constants (e.g., DMSO vs. DMF) to prevent decomposition.

Q. What role does tautomerism play in the stability and reactivity of this compound?

  • Methodological Answer :

  • Solid-State vs. Solution : X-ray crystallography (solid) shows lactam dominance, while NMR (solution) detects lactim tautomers .
  • Impact on Reactivity : Lactim forms exhibit higher electrophilicity at C4, facilitating nucleophilic attacks .

Properties

IUPAC Name

6-bromo-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUYWQSBQPNNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591581
Record name 6-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79885-37-3
Record name 6-Bromoquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.